molecular formula C12H19N3O B1531618 1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1870398-26-7

1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1531618
CAS No.: 1870398-26-7
M. Wt: 221.3 g/mol
InChI Key: NOGATGPOJDRKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of pyrrolidine as a scaffold . Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed, such as in proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the pyrrolidine ring is known to be a versatile scaffold in drug discovery, allowing for a wide range of reactions .

Scientific Research Applications

Medicinal Chemistry Applications

A study by Altenbach et al. (2008) described the synthesis and optimization of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the significance of pyrimidine derivatives in developing potential therapeutic agents. These compounds, including analogs modified at the pyrimidine 6 position, showed promising anti-inflammatory and antinociceptive activities, suggesting their potential in pain management (Altenbach et al., 2008).

Coordination Chemistry and Materials Science

Research by Halcrow (2005) on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands highlighted their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, demonstrating the versatility of pyrimidine derivatives in materials science (Halcrow, 2005).

Supramolecular Chemistry

A study by Schubert and Eschbaumer (1999) on the use of 2,6-Bis(trimethyltin)pyridine as a central building block for preparing pyridine-based ligands for supramolecular chemistry underscored the role of pyrimidine and related structures in the design of complex molecular architectures, which are crucial for developing advanced materials (Schubert & Eschbaumer, 1999).

Organic Synthesis and Catalysis

Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research demonstrates the utility of pyrimidine compounds in organic synthesis, particularly in generating biologically active compounds with potential therapeutic applications (Zinchenko et al., 2018).

Properties

IUPAC Name

1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)10-6-11(14-8-13-10)15-5-4-9(16)7-15/h6,8-9,16H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGATGPOJDRKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.